Glecirasib, also known as JAB-21822, is a small molecule inhibitor specifically targeting the G12C mutation of the Kirsten rat sarcoma viral oncogene homolog (KRAS). This mutation is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. Glecirasib has demonstrated promising efficacy in preclinical studies and early-phase clinical trials, positioning it as a significant candidate in the landscape of targeted cancer therapies.
Glecirasib is developed by Jacobio Pharmaceuticals Group Co., Ltd., which has conducted extensive research and clinical trials to evaluate its safety and effectiveness against tumors harboring the KRAS G12C mutation. The compound has been granted Breakthrough Therapy Designation by the Chinese National Medical Products Administration for advanced NSCLC patients with this specific mutation .
The synthesis of Glecirasib involves complex organic chemistry techniques aimed at constructing a molecule that can effectively bind to the mutant KRAS protein. The exact synthetic pathway has not been publicly detailed in available literature, but it typically includes:
The synthesis process likely employs techniques such as solid-phase synthesis or solution-phase synthesis, utilizing reagents that can form covalent bonds with cysteine residues unique to the KRAS G12C variant. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are typically used to confirm the purity and identity of the synthesized compound.
Glecirasib's molecular structure is defined by its ability to form a covalent bond with the cysteine residue at position 12 of the KRAS protein. While specific structural diagrams are not provided here, it is characterized by:
The compound's chemical formula is represented as with a molecular weight of approximately 345.81 g/mol . The structural integrity and binding interactions are critical for its therapeutic efficacy.
Glecirasib primarily engages in covalent bonding reactions with the mutated KRAS protein. The mechanism involves:
The reaction kinetics and thermodynamics are essential for understanding how effectively Glecirasib can inhibit KRAS activity. Studies indicate that this covalent modification leads to prolonged inhibition compared to non-covalent inhibitors, enhancing its potential efficacy in clinical settings .
The mechanism by which Glecirasib exerts its anti-tumor effects involves:
Relevant analyses indicate favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles .
Glecirasib is primarily being investigated for its use in treating cancers associated with the KRAS G12C mutation, particularly:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: